
Spectroscopic Profile of Deca-2,4,6,8-tetraenal:
A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Deca-2,4,6,8-tetraenal

Cat. No.: B043570 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of a molecule's spectroscopic signature is paramount for its identification,

characterization, and quality control. This guide provides a detailed cross-reference of the

spectroscopic data for Deca-2,4,6,8-tetraenal, a polyunsaturated aldehyde with significant

potential in various research and development applications. The data is presented in

comparison with related polyenals to offer a clearer perspective on the influence of conjugation

on spectroscopic properties.

Deca-2,4,6,8-tetraenal (C₁₀H₁₂O) is a ten-carbon aldehyde containing a conjugated system of

four double bonds. This extensive conjugation is a key determinant of its chemical and physical

properties, most notably its strong absorption in the UV-Visible region. This guide will delve into

the characteristic spectroscopic features of this compound across various analytical

techniques.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Deca-2,4,6,8-tetraenal and

comparable, shorter-chain polyenals. This comparative approach highlights the systematic

shifts in spectroscopic properties with increasing conjugation.

UV-Visible Spectroscopy
The length of the conjugated π-system in polyenals directly influences their UV-Visible

absorption maxima (λmax). As the number of conjugated double bonds increases, the energy
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required for electronic transitions decreases, resulting in a bathochromic (red) shift to longer

wavelengths.

Compound
Number of
Conjugated
Double Bonds

Solvent λmax (nm)
Molar
Absorptivity
(ε)

2,4-Decadienal 2 Not Specified ~270 Not Specified

(2E,4E,6E)-Octa-

2,4,6-trienal
3 Chloroform 319 39,000

(2E,4E,6E,8E)-

Deca-2,4,6,8-

tetraenal

4 Chloroform 341 44,000

Table 1: UV-Visible absorption data for selected polyenals, demonstrating the bathochromic

shift with increasing conjugation.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

For polyenals, the key characteristic absorptions are from the carbonyl (C=O) and carbon-

carbon double bond (C=C) stretching vibrations.

Compound C=O Stretch (cm⁻¹) C=C Stretch (cm⁻¹)
Aldehyde C-H
Stretch (cm⁻¹)

(2E,4E,6E,8E)-Deca-

2,4,6,8-tetraenal
1650-1700 (strong) 1550-1650 Observable

2,4,6-Octatrienal Data not available Data not available Data not available

2,4-Decadienal Data not available Data not available Data not available

Table 2: Characteristic Infrared absorption regions for Deca-2,4,6,8-tetraenal.[1] Specific peak

data for the comparative compounds is not readily available in the searched literature.
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The extended conjugation in Deca-2,4,6,8-tetraenal is expected to shift the C=O and C=C

stretching frequencies to lower wavenumbers compared to less conjugated systems.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual

protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. For polyenals, the chemical

shifts of the vinylic and aldehydic protons and carbons are particularly informative.

¹H NMR Spectroscopy (ppm)

Compound Aldehyde Proton (CHO) Vinylic Protons (C=C-H)

(2E,4E,6E,8E)-Deca-2,4,6,8-

tetraenal
~9.5 - 9.9 ~5.0 - 7.5

2,4,6-Octatrienal Data not available Data not available

2,4-Decadienal Data not available Data not available

Table 3: Expected ¹H NMR chemical shift regions for Deca-2,4,6,8-tetraenal. Specific

experimental data is not readily available in the searched literature.

¹³C NMR Spectroscopy (ppm)

Compound Aldehyde Carbon (C=O) Vinylic Carbons (C=C)

(2E,4E,6E,8E)-Deca-2,4,6,8-

tetraenal
~190 - 200 ~115 - 150

2,4,6-Octatrienal Data not available Data not available

2,4-Decadienal Data not available Data not available

Table 4: Expected ¹³C NMR chemical shift regions for Deca-2,4,6,8-tetraenal. Specific

experimental data is not readily available in the searched literature.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Compound Molecular Weight ( g/mol ) Key Fragment Ions (m/z)

(2E,4E,6E,8E)-Deca-2,4,6,8-

tetraenal
148.20 Data not available

2,4,6-Octatrienal 122.16 Data not available

2,4-Decadienal 152.23 98, 81, 67, 57, 41

Table 5: Mass spectrometry data for selected polyenals.[2]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are

generalized protocols for the spectroscopic techniques discussed.

UV-Visible Spectroscopy:

Sample Preparation: A solution of the analyte is prepared in a UV-transparent solvent (e.g.,

chloroform, ethanol, or hexane) at a known concentration.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Measurement: The spectrophotometer is first zeroed with a cuvette containing the pure

solvent (blank). The sample solution is then placed in the sample beam path, and the

absorbance is measured across a range of wavelengths (typically 200-800 nm). The

wavelength of maximum absorbance (λmax) is recorded.

Infrared (IR) Spectroscopy:

Sample Preparation: For a solid sample, a thin film can be prepared by dissolving the

compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and

allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by mixing the

sample with dry KBr powder and pressing it into a transparent disk. Liquid samples can be

analyzed as a thin film between two salt plates.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Measurement: A background spectrum of the empty sample holder (or the salt plates) is

recorded. The sample is then placed in the IR beam, and the spectrum is recorded. The

positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane

(TMS), may be added. The solution is then transferred to an NMR tube.

Instrumentation: A high-field NMR spectrometer is used.

Measurement: The sample is placed in the magnet, and the magnetic field is shimmed to

achieve homogeneity. For ¹H NMR, a single pulse experiment is typically performed. For ¹³C

NMR, proton decoupling is often used to simplify the spectrum. The resulting free induction

decay (FID) is Fourier-transformed to obtain the NMR spectrum. Chemical shifts are reported

in parts per million (ppm) relative to the reference standard.

Mass Spectrometry:

Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography

(LC-MS).

Ionization: The sample molecules are ionized using techniques such as electron ionization

(EI) or electrospray ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion as a function of its m/z.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a logical workflow for the spectroscopic identification and

characterization of a polyenal like Deca-2,4,6,8-tetraenal.

Caption: A logical workflow for the spectroscopic analysis of a polyenal.

This guide provides a foundational cross-reference for the spectroscopic data of Deca-2,4,6,8-
tetraenal. While specific experimental data for some techniques were not available in the

public domain, the provided information, based on established spectroscopic principles and

data from analogous compounds, offers a robust starting point for researchers. The detailed

experimental protocols and the logical workflow diagram further support the practical

application of this knowledge in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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and industry.
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